![molecular formula C22H21F3N8 B1672478 N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine CAS No. 551919-98-3](/img/structure/B1672478.png)
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Overview
Description
GW779439X is a cyclin dependent kinase inhibitor.
Scientific Research Applications
Antibacterial Agent
GW779439X has been reported to enhance the response of Methicillin-Sensitive Staphylococcus Aureus (MSSA) and Methicillin-Resistant Staphylococcus Aureus (MRSA) isolates to a variety of β-lactam antibiotics via PASTA kinase Stk1 inhibition . This makes it a potential candidate for use as an antibacterial agent.
Antibiotic Adjuvant
GW779439X has been identified as an inhibitor of the S. aureus PASTA kinase Stk1 . It potentiates the activity of β-lactam antibiotics against various MRSA and MSSA isolates, some even crossing the breakpoint from resistant to sensitive . This suggests that GW779439X could be used as an antibiotic adjuvant to enhance the effectiveness of existing antibiotics.
Aurora Kinase Inhibitor
GW779439X has been identified as an AURKA inhibitor . AURKA, or Aurora Kinase A, is a protein that functions in the regulation of mitosis, or cell division. Inhibitors of this protein are often used in cancer treatment, suggesting potential applications of GW779439X in oncology.
Apoptosis Inducer
GW779439X has been found to induce apoptosis by the caspases 3/7 pathway . Apoptosis, or programmed cell death, is a crucial process in development and disease, and compounds that can induce apoptosis have potential applications in treating diseases like cancer.
Antimalarial Agent
TCMDC-138687, another name for the compound, has been identified as an inhibitor of P. falciparum CLK3 . This kinase is a potential target for antimalarial drugs, suggesting that TCMDC-138687 could be used in the treatment of malaria .
Drug Repurposing
The compound has been discussed in the context of drug repurposing, specifically for the development of new antimicrobials . This suggests that it could potentially be used in novel ways to treat a variety of infections.
Mechanism of Action
Target of Action
GW779439X, also known as TCMDC-138687, N-(4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, is a kinase inhibitor . It primarily targets the Stk1 kinase , a penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase in Staphylococcus aureus . It also inhibits AURKA , a member of the Aurora Kinase family, and CDK , a cyclin-dependent kinase.
Mode of Action
GW779439X interacts with its targets by inhibiting their activity. It sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to various β-lactam antibiotics through inhibition of the PASTA kinase Stk1 . It also induces apoptosis by the caspases 3/7 pathway as an AURKA inhibitor .
Biochemical Pathways
The inhibition of Stk1 by GW779439X potentiates the activity of β-lactam antibiotics against various MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) isolates . This suggests that GW779439X affects the biochemical pathways related to bacterial resistance to β-lactam antibiotics. The induction of apoptosis via the caspases 3/7 pathway indicates that GW779439X also influences cell death pathways .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of GW779439X’s action is the potentiation of β-lactam antibiotics against various MRSA and MSSA isolates, with some even crossing the breakpoint from resistant to sensitive . It also induces apoptosis in cells via the caspases 3/7 pathway .
Action Environment
It’s worth noting that the presence and orientation of gw779439x’s methylpiperazine moiety was crucial for robust biochemical and microbiologic activity . This suggests that the molecular structure of GW779439X plays a significant role in its action and efficacy.
properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNSCLLJKXGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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